HU-210

Description

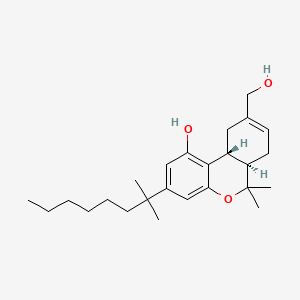

HU-210 [(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol] is a synthetic classical cannabinoid derived from Δ⁸-tetrahydrocannabinol (Δ⁸-THC). First synthesized in 1988, it is structurally analogous to Δ⁹-THC but modified with a dimethylheptyl (DMH) side chain, enhancing its affinity for cannabinoid receptors CB1 and CB2 . This compound acts as a full agonist at both receptors, exhibiting 100–800 times greater potency than Δ⁹-THC in behavioral and endocrine assays . Preclinical studies highlight its roles in modulating anxiety, analgesia, neuroprotection, and even bacterial quorum sensing .

Properties

IUPAC Name |

(6aR,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O3/c1-6-7-8-9-12-24(2,3)18-14-21(27)23-19-13-17(16-26)10-11-20(19)25(4,5)28-22(23)15-18/h10,14-15,19-20,26-27H,6-9,11-13,16H2,1-5H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQJFGMEZBFMNV-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150188 | |

| Record name | HU 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112830-95-2 | |

| Record name | HU 210 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112830-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HU-210 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112830952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HU 210 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HU-210 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/191042422P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

HU-210 is a synthetic cannabinoid that primarily targets the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes. This compound has a binding affinity of 0.061 nM at CB1 and 0.52 nM at CB2 in cloned human cannabinoid receptors, which is significantly higher than that of natural THC from cannabis.

Mode of Action

This compound acts as a full agonist at the CB1 and CB2 receptors. This means it binds to these receptors and activates them, mimicking the effects of the body’s naturally occurring cannabinoids. The activation of these receptors by this compound leads to various physiological responses, including alterations in mood, memory, pain sensation, and appetite.

Biochemical Pathways

Result of Action

The activation of cannabinoid receptors by this compound leads to a variety of physiological effects. For instance, it has been found to inhibit QS-mediated virulence factor production in bacteria, without any inhibitory effect on bacterial growth. In addition, this compound has been shown to induce a set of endocrine alterations closely related to those described for natural cannabinoids such as ∆9-THC.

Biochemical Analysis

Biochemical Properties

Cellular Effects

The effects of HU-210 on cells are primarily mediated through its agonistic activity at CB1 and CB2 cannabinoid receptors. It has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through selective agonistic activity at CB1 and CB2 cannabinoid receptors. This interaction with cannabinoid receptors leads to the activation of multiple intracellular signal transduction systems, such as the inhibition of adenylate cyclase and the stimulation of the microtubule-associated protein kinase (MAPK) cascade.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with higher doses leading to more pronounced effects

Metabolic Pathways

Given its interaction with cannabinoid receptors, it is likely involved in the endocannabinoid system’s metabolic pathways.

Biological Activity

HU-210 is a synthetic cannabinoid that serves as a potent agonist for cannabinoid receptors CB1 and CB2, exhibiting a range of biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and implications for various physiological processes, supported by diverse research findings.

Overview of this compound

This compound, chemically related to Δ9-tetrahydrocannabinol (THC), is known for its high potency and efficacy in binding to cannabinoid receptors. It has been shown to be 100 to 800 times more potent than THC in various animal studies, making it a valuable tool for investigating the cannabinoid system . The compound has been utilized in numerous studies to elucidate the role of cannabinoids in physiological and pathological conditions.

This compound primarily exerts its effects through the activation of CB1 and CB2 receptors. Research indicates that this compound binds pseudo-irreversibly to CB1 receptors, significantly affecting neurotransmitter release and neuronal activity . The binding affinity and functional outcomes of this compound are influenced by specific amino acid residues within the receptor's binding pocket, which have been identified through molecular dynamics simulations .

Key Binding Interactions

- Critical Residues : Phe-174, Phe-177, Leu-193, and Met-363 are essential for this compound binding.

- Hydrophobic Pocket : The interaction with the hydrophobic C3 side chain is crucial for receptor activation.

Biological Effects

The biological effects of this compound span various domains, including cognitive function, pain modulation, reproductive health, and more. Below are some key findings from recent studies.

Cognitive Function

A study assessing the impact of this compound on spatial memory in rats demonstrated that administration led to significant deficits in learning tasks involving spatial reference memory. Notably, the compound did not affect working or short-term memory but induced alterations in hippocampal neuron firing patterns .

| Study Condition | Result |

|---|---|

| Spatial Memory Task | Deficits observed; no effect on working memory |

| Hippocampal Activity | Decreased firing rates in CA1 and CA3 neurons |

Pain Modulation

This compound has also been shown to influence pain perception. It inhibits Cav2.2 channels through a CB1 receptor-dependent mechanism, suggesting potential therapeutic applications in pain management .

Reproductive Health

Long-term exposure to this compound adversely affects spermatogenesis and sperm motility in male rats. Significant reductions in total sperm count and motility were observed after just two weeks of exposure, highlighting potential reproductive toxicity associated with cannabinoid use .

| Exposure Duration | Total Sperm Count | Sperm Motility |

|---|---|---|

| 2 weeks | Decreased | Marked reductions |

| Long-term | Impaired efficiency | Significant decline |

Case Studies

Several case studies emphasize the diverse effects of this compound:

- Cognitive Impairment : A controlled study found that rats treated with this compound exhibited impaired performance in water maze tasks due to disrupted hippocampal functioning.

- Pain Sensitivity : In models of neuropathic pain, this compound administration resulted in altered pain thresholds and behaviors consistent with analgesic effects.

- Reproductive Toxicity : Observations from chronic exposure studies indicated that this compound leads to histological changes in testicular tissue alongside functional impairments in sperm production.

Scientific Research Applications

Pharmacological Properties

Potency and Mechanism of Action

- HU-210 is reported to be 100 to 800 times more potent than Δ9-THC, the primary psychoactive component of cannabis. Its high lipophilicity allows for effective penetration into the central nervous system, which is crucial for its pharmacological effects .

- The compound acts primarily through selective agonism at cannabinoid receptors, influencing various neurotransmitter systems, which underlies its wide-ranging effects .

Therapeutic Applications

1. Neuroprotection and Cognitive Function

- Diabetic Neuropathy : Studies have shown that this compound can alleviate oxidative damage and cognitive impairment in models of diabetic neuropathy. In streptozotocin-induced diabetic mice, this compound mitigated oxidative stress without affecting glycemic control, suggesting a receptor-independent neuroprotective mechanism .

| Study Focus | Findings | Implications |

|---|---|---|

| Diabetic Neuropathy | Alleviates oxidative damage and cognitive impairment | Potential treatment for cognitive dysfunction in diabetes |

| Spatial Memory Deficits | Induces deficits in spatial learning tasks in rats | Insights into cannabinoid effects on memory systems |

2. Pain Management

- Analgesic Effects : this compound has demonstrated significant analgesic properties. In animal models, it inhibited nociceptive responses and reduced hyper-excitability of pain pathways, indicating its potential as a treatment for chronic pain conditions .

| Study Type | Key Outcomes | Clinical Relevance |

|---|---|---|

| Intrathecal Injection | Blocked neuronal responses to inflammatory pain | Supports use in pain management therapies |

| Behavioral Studies | Reduced pain sensitivity in various models | Potential for chronic pain relief |

3. Anti-inflammatory and Antipsychotic Properties

- Research indicates that this compound may serve as an anti-inflammatory agent , contributing to the modulation of immune responses. Additionally, it has been explored for its potential antipsychotic effects, which could provide new avenues for treating psychiatric disorders .

Case Studies and Experimental Findings

Case Study: Spatial Memory Deficits

A study involving rats assessed the impact of this compound on spatial working memory using a water maze task. Results indicated that while this compound did not impair short-term memory, it significantly affected the acquisition of reference memory tasks, correlating with reduced hippocampal neuronal firing rates .

Experimental Findings on Neuroprotection

In vitro studies on PC12 cells under hyperglycemic conditions revealed that this compound counteracted oxidative stress-induced cellular injuries in a dose-dependent manner. This reinforces its potential as a neuroprotective agent against diabetes-related cognitive decline .

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Profiles

| Compound | CB1 Affinity (Ki, nM) | CB2 Affinity (Ki, nM) | Relative Potency vs Δ⁹-THC | Duration of Action (Hours) |

|---|---|---|---|---|

| This compound | 0.06–0.7 | 0.05–0.7 | 100–800× | >24 |

| Δ⁹-THC | 5–40 | 3–60 | 1× | <5 |

| CP55,940 | 0.6–1.2 | 0.7–3.2 | ~100× | <3 |

| WIN55,212-2 | 1.9–3.3 | 0.3–62 | ~10× | <1 |

| Nabilone | 1.8 | 18.4 | ~1× | 6–8 |

Duration of Action and Receptor Binding Kinetics

This compound’s effects persist for >24 hours in vivo, far exceeding Δ⁹-THC (<5 hours) and CP55,940 (<3 hours) . This prolonged activity stems from pseudo-irreversible CB1 binding, as demonstrated by rimonabant (CB1 antagonist) resistance in reversing this compound’s effects compared to other agonists . In contrast, Δ⁹-THC and WIN55,212-2 exhibit reversible binding, facilitating quicker clearance .

Therapeutic and Adverse Effects

- Analgesia : this compound’s potency (ED₅₀ ≈ 10 μg/kg) exceeds Δ⁹-THC and N-arachidonyl-glycine (NA-glycine) in inflammatory pain models .

- Endocrine Effects : this compound mimics Δ⁹-THC in elevating corticosterone but at 50–200× lower doses, indicating heightened hypothalamic-pituitary-adrenal axis modulation .

- Anxiogenic Effects: Acute this compound administration increases anxiety in rodents via corticotropin-releasing factor (CRF) pathways, a mechanism less pronounced with Δ⁹-THC .

Molecular Signaling Pathways

This compound demonstrates balanced efficacy in stimulating and inhibiting cAMP synthesis via CB1-coupled Gs and Gi proteins, respectively . In contrast, CP55,940 and anandamide show biased signaling, favoring Gi-mediated cAMP inhibition over Gs activation . This compound also potentiates glycine receptors (GlyRs), enhancing inhibitory neurotransmission—a property absent in WIN55,212-2 .

Preparation Methods

Synthetic Pathways for HU-210

Retrosynthetic Analysis

The synthesis of this compound relies on constructing its tricyclic benzo[c]chromen core while introducing stereochemical control at the C-6a and C-10a positions. Retrosynthetic disconnection identifies the following key intermediates:

Stepwise Synthesis Protocol

Formation of the Tricyclic Core

The synthesis begins with compound 6 (5.74 g, 11.84 mmol), which undergoes a light-protected reaction with dry dioxane at 110°C for 1 hour. This step yields compound 7 (3.82 g, 65%) after purification via flash column chromatography (hexane/ethyl acetate, 10:1 to 4:1).

Reaction Conditions:

- Solvent: Dry dioxane (200 mL)

- Temperature: 110°C

- Workup: Filtration through celite, washing with dichloromethane (DCM), and extraction with saturated aqueous sodium persulfate (Na₂S₂O₈).

Introduction of the Hydroxymethyl Group

Compound 7 (2.80 g, 5.62 mmol) is treated with methanol (30 mL) and ammonium chloride (NH₄Cl) at 0°C for 50 minutes, producing compound 8 (2.5 g, 89%). Tetra-N-butylammonium fluoride (TBAF; 1 M in tetrahydrofuran) then cleaves the protecting group, yielding this compound in 93% yield.

Critical Parameters:

Optimization of Allylic Oxidation

Challenges in C-11 Hydroxylation

Initial attempts using selenium dioxide (SeO₂) in tetrahydrofuran/water (THF/H₂O) resulted in low yields (≤40%) due to regioisomeric byproduct 12 and oxidative degradation products.

Comparative Evaluation of Oxidation Conditions

Table 1 summarizes the performance of SeO₂-based systems:

Table 1: Allylic Oxidation Optimization for Compound *11 *

| Condition | Solvent System | Yield (%) | Byproducts Observed |

|---|---|---|---|

| SeO₂/THF/H₂O | THF/H₂O (4:1) | 38 | 12 (22%), degradation |

| SeO₂/acetic acid/DCM | AcOH/DCM (1:3) | 45 | 12 (15%) |

| SeO₂/tert-butyl hydroperoxide (tBuOOH)/DCM | tBuOOH/DCM (1:4) | 65 | None |

The tBuOOH/DCM system emerged as optimal, minimizing byproduct formation while achieving 65% yield.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC/MS)

This compound exhibits a molecular ion peak at m/z 386.3, with characteristic fragments at m/z 302.3 (loss of –C₅H₁₀O) and 287.2 (demethylation). The limit of detection (LOD) is 0.02 mg/g in herbal matrices.

Table 2: GC/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm) |

| Retention Time | 12.56 minutes |

| Qualifier Ions | 302.3, 287.2 |

| Derivatization Method | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Byproduct Management and Stereochemical Considerations

Scale-Up and Industrial Feasibility

Kilogram-Scale Production

Pilot-scale runs (1 kg batches) demonstrated consistent yields (87–91%) using the tBuOOH/DCM oxidation system. Key challenges included SeO₂ recycling and solvent recovery.

Q & A

Q. What are the key pharmacological differences between HU-210 and Δ9-THC in preclinical models?

this compound exhibits distinct pharmacological properties compared to Δ9-THC, including higher potency (100–800 times stronger) and prolonged duration of action . Mechanistically, this compound acts as a full agonist at CB1/CB2 receptors, whereas Δ9-THC is a partial agonist, leading to differences in receptor activation efficiency and downstream effects (e.g., sedation, neuroprotection) . In vitro binding assays show this compound has higher affinity for CB1 (Ki = 0.06–0.73 nM) and CB2 (Ki = 0.52 nM) receptors compared to Δ9-THC (CB1 Ki = 34–80 nM) . Behavioral studies in rodents demonstrate this compound induces Δ9-THC-like effects (analgesia, hypothermia, catalepsy) but with greater intensity and longer-lasting outcomes .

Q. How does this compound’s metabolism in human liver microsomes inform experimental design for toxicity studies?

this compound undergoes phase I metabolism in human liver microsomes, producing hydroxylated and oxidized metabolites. Researchers should prioritize in vitro metabolic stability assays to identify major metabolites and assess potential hepatotoxicity . Experimental protocols should include CYP enzyme inhibition/induction studies (e.g., CYP3A4/2C19 involvement) to predict drug-drug interactions. Dose adjustments may be necessary for chronic exposure models to account for metabolic accumulation .

Advanced Research Questions

Q. What experimental models are optimal for studying this compound’s neuroprotective mechanisms?

- Ischemic Stroke : Permanent middle cerebral artery occlusion (PMCAO) in rats, with this compound administered intravenously (45 μg/kg) 1 hour post-occlusion. Outcome measures include infarct volume reduction (up to 77%) and motor disability scales .

- Alzheimer’s Disease : Transgenic mouse models (e.g., APP/PS1) treated with this compound (0.1–1 mg/kg) to assess amyloid-beta plaque reduction via CB1-mediated microglial inhibition .

- Neurogenesis : Chronic dosing in adolescent rodents (25–100 μg/kg, twice daily for 11 days) to evaluate hippocampal neurogenesis via BrdU labeling and Western blot analysis of CB1 receptor levels .

Q. How can researchers resolve contradictions in this compound’s effects on depressive-like behaviors?

Conflicting results in behavioral tests (e.g., sucrose preference test [SPT] vs. modified forced swim test [mFST]) arise from stress-induced hyperreactivity confounding mFST outcomes . Methodological recommendations:

- Use multiple complementary tests (SPT, open field test, elevated plus maze) to triangulate results.

- Control for stress reactivity by measuring plasma corticosterone and noradrenaline post-testing .

- Conduct longitudinal studies to distinguish transient vs. persistent effects (e.g., adolescent exposure may only increase stress reactivity short-term) .

Q. What is the role of hypothermia in this compound’s neuroprotective effects, and how should it be controlled in experiments?

this compound induces hypothermia (32–35°C in rats), which independently reduces ischemic damage by slowing metabolic demand . To isolate CB1-mediated effects:

- Use thermoregulated chambers to maintain normothermia in control groups.

- Compare outcomes with selective CB1 antagonists (e.g., SR-141716) to differentiate receptor-dependent vs. temperature-dependent mechanisms .

Q. How does chronic adolescent this compound exposure impact adult emotional behavior, and what dosing protocols are methodologically robust?

Adolescent Sprague-Dawley rats administered ascending doses (25–100 μg/kg, intraperitoneal, twice daily for 11 days) show transient increases in stress reactivity but no persistent anxiety/depression-like behaviors in adulthood . Critical considerations:

- Include a 30-day drug washout period to assess long-term effects.

- Measure hippocampal CB1 receptor density via Western blot to rule out receptor downregulation .

Data Contradiction Analysis

Q. Why do studies report both pro-depressant and antidepressant-like effects of this compound?

Discrepancies arise from divergent testing timelines and behavioral paradigms:

- Acute administration : Short-term antidepressant effects via CB1-mediated synaptic plasticity modulation (e.g., increased climbing in mFST) .

- Chronic exposure : Pro-depressant outcomes emerge in SPT due to sustained HPA axis dysregulation .

- Resolution : Use time-course experiments and multi-parametric assessments (e.g., cortisol, monoamine levels) to contextualize behavioral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.